

column chromatographic method for chlorothiazide analysis

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Compound of Interest

Compound Name: 4-Chlorothiazole

CAS No.: 4175-72-8

Cat. No.: B1590448

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Executive Summary & Chemical Basis

Chlorothiazide (6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide) is a thiazide diuretic used for the management of hypertension and edema.[1] Unlike its dihydro-analog (hydrochlorothiazide), chlorothiazide possesses a double bond in the heterocyclic ring, which influences its stability profile and UV absorption characteristics.

This Application Note provides two validated chromatographic workflows:

- Method A (Isocratic HPLC): A robust "workhorse" method for routine Quality Control (Assay/Content Uniformity).
- Method B (Gradient UHPLC): A high-resolution stability-indicating method designed to separate chlorothiazide from its primary hydrolytic degradant, 4-amino-6-chlorobenzene-1,3-disulfonamide (ACDS).

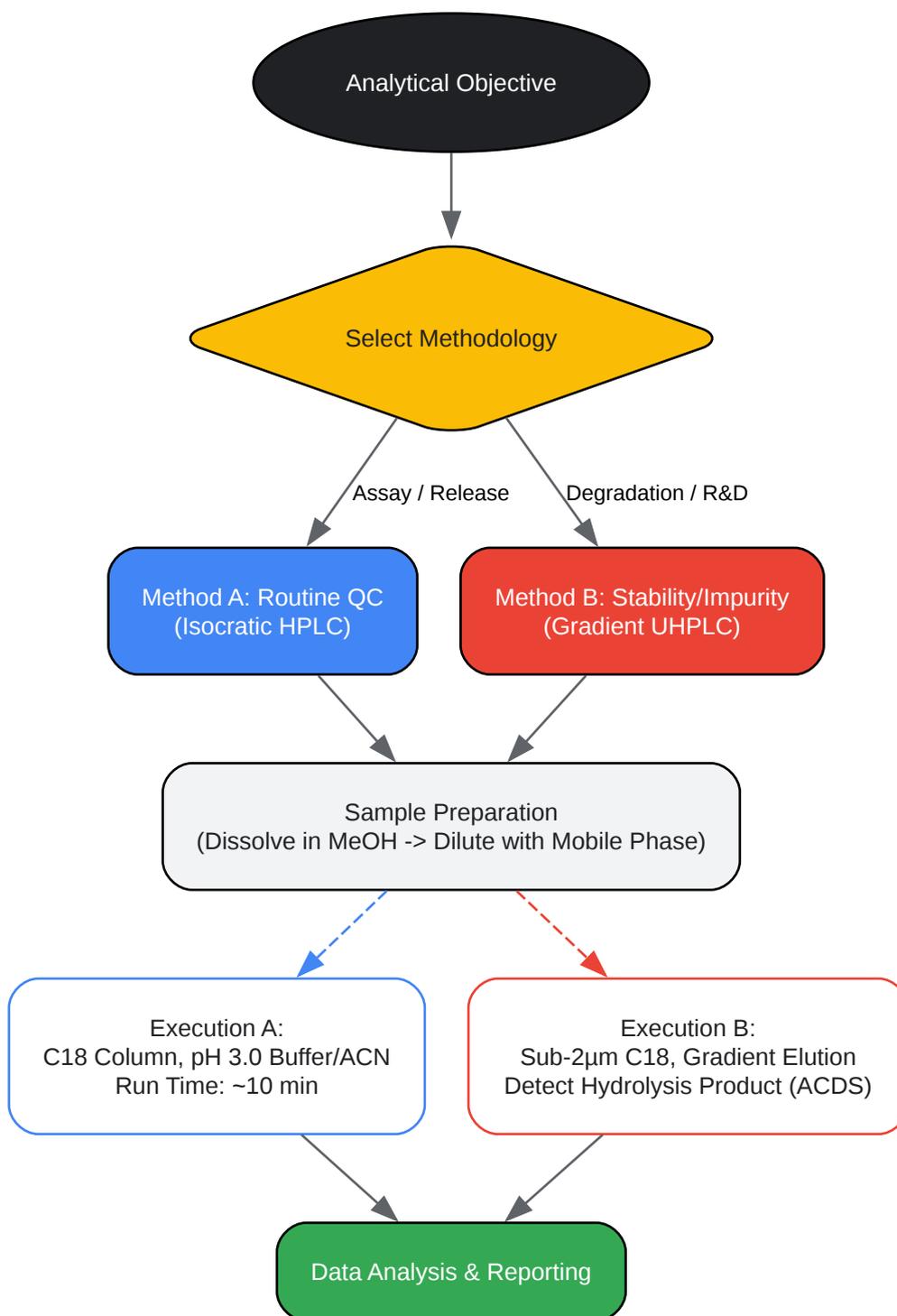
Physicochemical Constraints & Method Design

- Acidity (pKa): Chlorothiazide has a pKa of approximately 6.85 (sulfonamide group).[2] To ensure consistent retention on hydrophobic stationary phases (C18), the mobile phase pH must be maintained at least 2 units below the pKa. Therefore, a pH of 2.5 – 3.0 is critical to keep the analyte in its non-ionized (protonated) state.

- Solubility: The drug exhibits poor water solubility (<1 mg/mL) but is soluble in alkaline solutions and organic solvents (methanol, acetonitrile, DMF). Sample preparation protocols must utilize an organic pre-dissolution step to prevent precipitation.

Analytical Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate methodology based on the analytical objective.



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Figure 1: Analytical decision matrix for Chlorothiazide analysis, distinguishing between routine QC (Method A) and stability profiling (Method B).

Method A: Routine QC (Isocratic HPLC)

Objective: Rapid quantification of Chlorothiazide in raw material and tablet formulations. This method aligns with USP general chromatographic principles for thiazides.

Chromatographic Conditions

Parameter	Specification	Causality / Rationale
Column	C18 (L1), 250 x 4.6 mm, 5 µm	Standard USP L1 packing provides sufficient hydrophobic interaction for retention.
Mobile Phase	0.1M KH ₂ PO ₄ (pH 3.0) : Acetonitrile (85:15 v/v)	pH 3.0 suppresses ionization (pKa 6.85), preventing peak tailing. Low organic content ensures adequate retention ($k' > 2$).
Flow Rate	1.0 mL/min	Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.
Detection	UV @ 275 nm	Corresponds to the absorption maximum of the benzothiadiazine ring.
Temperature	25°C (Ambient)	Temperature control ensures retention time reproducibility.
Injection Vol.	20 µL	Standard loop volume; adjust based on concentration to stay within Beer's Law linearity.

Reagent Preparation

- Buffer (pH 3.0): Dissolve 13.6 g of Monobasic Potassium Phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (10%). Filter through a 0.45 µm nylon membrane.[3]

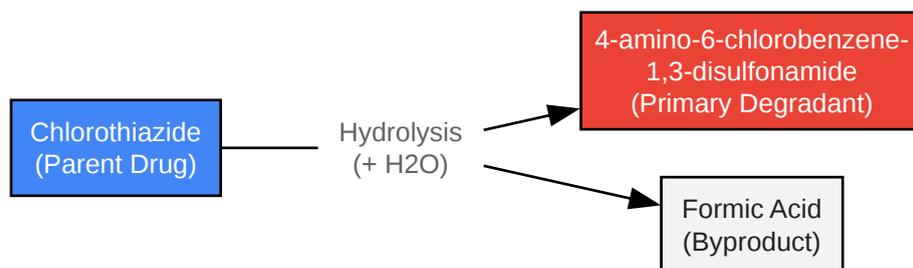
- Mobile Phase: Mix 850 mL of Buffer with 150 mL of Acetonitrile. Degas via sonication for 10 minutes.[4][5]

Method B: Stability-Indicating (Gradient UHPLC)

Objective: Separation of Chlorothiazide from its primary degradation product, 4-amino-6-chlorobenzene-1,3-disulfonamide (ACDS), formed via hydrolysis of the thiadiazine ring.

Degradation Pathway Logic

Under hydrolytic stress (acidic or basic), the sulfonamide ring opens. The resulting impurity (ACDS) is significantly more polar than the parent drug and will elute near the void volume in isocratic systems, potentially co-eluting with solvent fronts. A gradient is required to retain the polar impurity while eluting the parent drug.



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Figure 2: Hydrolytic degradation pathway of Chlorothiazide yielding the primary impurity ACDS.

UHPLC Conditions

Parameter	Specification
Column	BEH C18, 100 x 2.1 mm, 1.7 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Flow Rate	0.4 mL/min
Gradient	0-1 min: 5% B (Hold); 1-6 min: 5% -> 40% B; 6-8 min: 40% B; 8.1 min: 5% B.
Detection	PDA (220-400 nm); Extract at 270 nm

Detailed Experimental Protocol

Step 1: Standard Preparation (Stock Solution)

- Target Conc: 1.0 mg/mL[6]
- Procedure:
 - Accurately weigh 50.0 mg of Chlorothiazide Reference Standard.
 - Transfer to a 50 mL volumetric flask.
 - Critical Step: Add 10 mL of Methanol or Acetonitrile first. Sonicate for 5 minutes. (Water alone will not dissolve the solid).
 - Dilute to volume with the Mobile Phase (Buffer/ACN mixture).[4]
 - Mix well.

Step 2: Sample Preparation (Tablets)

- Target: 500 mg Label Claim
- Procedure:
 - Weigh and powder 20 tablets. Calculate the average weight.

- Weigh powder equivalent to 50 mg of Chlorothiazide.
- Transfer to a 50 mL volumetric flask.
- Add 15 mL of Acetonitrile. Sonicate for 15 minutes with intermittent shaking (mechanical agitation is crucial to extract drug from excipients).
- Add 20 mL of Buffer (pH 3.0). Mix.
- Cool to room temperature (sonication generates heat).
- Dilute to volume with Buffer.^[7]
- Filtration: Filter approx. 5 mL through a 0.45 μ m PTFE or Nylon syringe filter. Discard the first 2 mL (saturates the filter binding sites). Collect the filtrate for HPLC injection.

Step 3: System Suitability (Self-Validation)

Before analyzing samples, inject the Standard Solution (n=5) and verify:

- RSD of Area: NMT 2.0% (Indicates precision).
- Tailing Factor (T): NMT 2.0 (Indicates minimal secondary silanol interactions).
- Theoretical Plates (N): NLT 2000 (Indicates column efficiency).
- Resolution (Rs): If analyzing impurities, Rs > 2.0 between Chlorothiazide and ACDS.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Peak Tailing	Secondary silanol interactions or pH too close to pKa.	Ensure Buffer pH is ≤ 3 . ^[5] Use a "base-deactivated" or end-capped C18 column.
Retention Time Drift	Mobile phase evaporation or insufficient equilibration.	Cap solvent bottles. Equilibration time > 20 column volumes is required for ion-pairing or buffered phases.
Split Peaks	Sample solvent mismatch.	If sample is dissolved in 100% pure ACN and injected into a high-aqueous mobile phase, precipitation occurs at the column head. Dilute sample with mobile phase before injection. ^[7]
Low Recovery	Incomplete extraction from tablet matrix.	Increase sonication time; ensure organic solvent (ACN/MeOH) is added before the buffer during extraction.

References

- United States Pharmacopeia (USP). Monograph: Hydrochlorothiazide (and related Thiazides). USP-NF.^[4] (Provides the regulatory basis for phosphate buffer/ACN systems).
- PubChem. Chlorothiazide Compound Summary. National Center for Biotechnology Information.
- Journal of Chromatographic Science. Stability-Indicating HPLC Methods for Thiazide Diuretics.
- DrugBank Online. Chlorothiazide: Pharmacology and Chemical Structure.

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specific laboratory environment.

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Sources

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